

(S)-1-methylpiperidin-3-ol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-methylpiperidin-3-ol

Cat. No.: B2970837

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol

This guide provides an in-depth exploration of **(S)-1-methylpiperidin-3-ol**, a chiral synthetic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights for its practical application.

Introduction: A Key Chiral Synthon

(S)-1-methylpiperidin-3-ol (CAS No: 62367-59-3) is a chiral organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl group at the chiral center (position 3).^[1] Its structure combines a tertiary amine with a secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)" designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly influences its interaction with biological systems and its utility in the synthesis of enantiomerically pure pharmaceuticals.^[1]

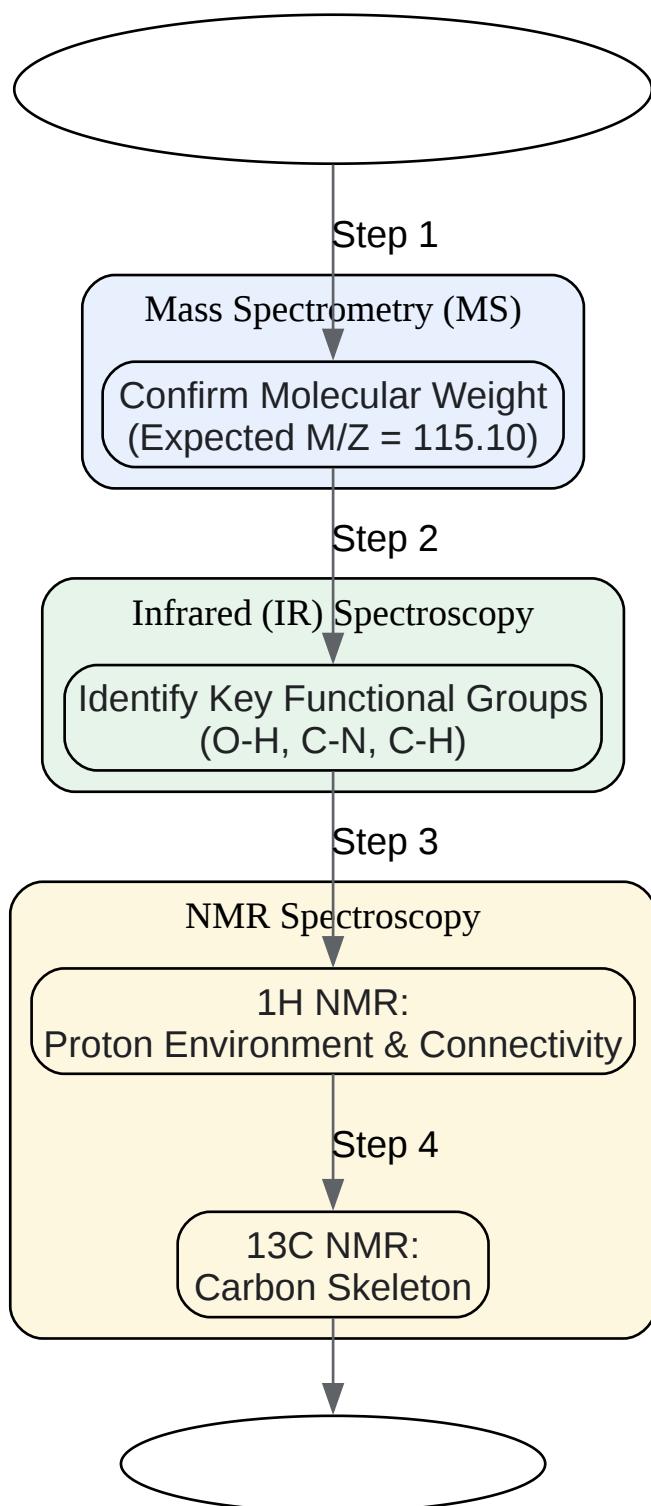
The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving target-specific biological activity.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction solvent selection to purification methods. The properties of

(S)-1-methylpiperidin-3-ol are summarized below.

Property	Value	Source(s)
IUPAC Name	(3S)-1-methylpiperidin-3-ol	PubChem[2]
Molecular Formula	C ₆ H ₁₃ NO	PubChem[2]
Molecular Weight	115.17 g/mol	PubChem[2]
Appearance	Colorless to pale yellow liquid or solid	CymitQuimica[1]
Boiling Point	78-80 °C (at 15 Torr)	LookChem[3]
Density	~1.00 g/mL	stenutz.com[4], LookChem[3]
Solubility	Soluble in water and various organic solvents	CymitQuimica[1]
InChIKey	UKANCZCEGQDKGF-LURJTMIESA-N	PubChem[2]


The compound's solubility in both aqueous and organic media is a direct result of its dual functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water, while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution in organic solvents.[1]

Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of **(S)-1-methylpiperidin-3-ol** is paramount. A multi-spectroscopic approach provides a self-validating system for structural verification.

Logical Workflow for Structural Analysis

The following workflow illustrates a standard, logical approach to confirming the structure of a synthesized or purchased batch of the target compound.

[Click to download full resolution via product page](#)

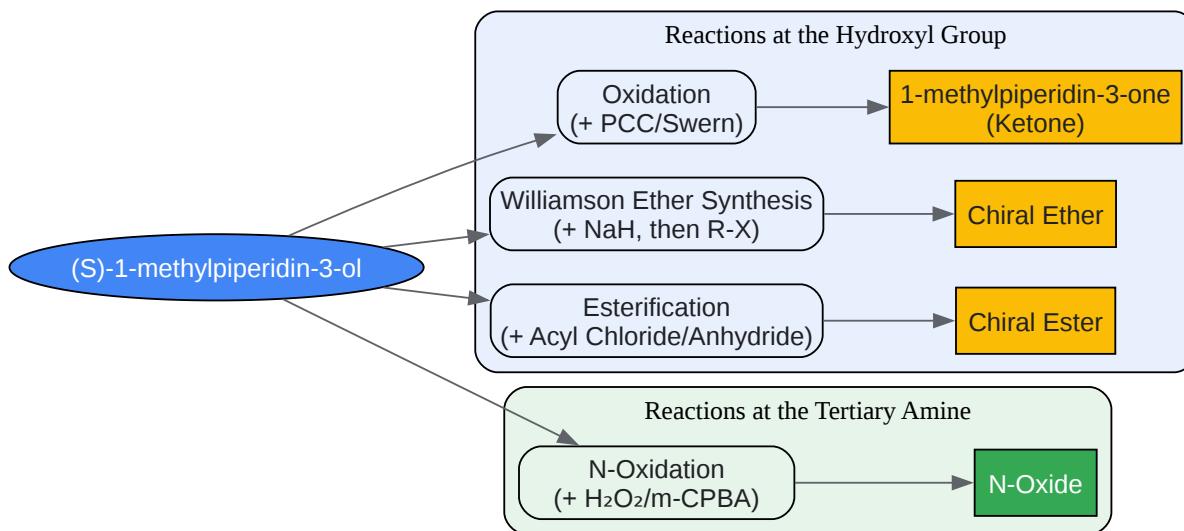
Caption: Logical workflow for the spectroscopic verification of **(S)-1-methylpiperidin-3-ol**.

Expected Spectroscopic Data

Technique	Feature	Expected Observation & Rationale
Mass Spec (EI)	Molecular Ion (M^+)	$m/z \approx 115.10$, corresponding to the monoisotopic mass $[C_6H_{13}NO]^+.$ [2]
Key Fragments		Fragments corresponding to the loss of $\cdot OH$, $\cdot CH_3$, or cleavage of the piperidine ring are expected.
IR Spectroscopy	O-H Stretch	Broad peak at $\sim 3300-3500\text{ cm}^{-1}$, characteristic of an alcohol's hydrogen-bonded hydroxyl group.
C-H Stretch		Peaks at $\sim 2850-3000\text{ cm}^{-1}$ for aliphatic C-H bonds.
C-N Stretch		Peak(s) around $1050-1250\text{ cm}^{-1}$.
1H NMR	-OH	A broad singlet, chemical shift is concentration and solvent dependent.
-CH(OH)		A multiplet around 3.5-4.0 ppm. Its proximity to the electron-withdrawing oxygen deshields this proton.
-N-CH ₃		A singlet around 2.2-2.4 ppm.
Piperidine Ring -CH ₂ -		A series of complex multiplets between $\sim 1.5-3.0$ ppm, resulting from diastereotopic protons and complex spin-spin coupling.
^{13}C NMR	-CH(OH)	Signal at $\sim 65-75$ ppm, deshielded by the attached

oxygen.

Piperidine Ring Carbons Signals between ~20-60 ppm.


-N-CH₃ Signal around 40-45 ppm.

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the racemic mixture is available on public databases and serves as an excellent reference.[5][6]

Chemical Reactivity and Synthetic Utility

The synthetic value of **(S)-1-methylpiperidin-3-ol** stems from the distinct reactivity of its two functional groups.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **(S)-1-methylpiperidin-3-ol** based on its functional groups.

- Reactions of the Hydroxyl Group: The secondary alcohol is a versatile nucleophile.[\[1\]](#)
 - Esterification: It readily reacts with acyl chlorides or anhydrides in the presence of a base to form chiral esters.
 - Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields chiral ethers.
 - Oxidation: Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.
- Reactions of the Tertiary Amine: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.
 - Salt Formation: It reacts with acids to form piperidinium salts, which can be useful for purification or modifying solubility.
 - N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide.

Its role as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients, is documented in various patents.[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols: Best Practices

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

Causality: Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may have different or undesirable biological activity. Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times.

Methodology:

- Sample Preparation: Prepare a stock solution of **(S)-1-methylpiperidin-3-ol** at ~1 mg/mL in the mobile phase.

- Instrumentation:
 - Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent). The choice of column is crucial and often requires screening.
 - Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic compounds.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
- Analysis:
 - Inject a small volume (e.g., 10 µL) of the sample.
 - Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both the (S) and (R) enantiomers.
 - Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
- Calculation:
 - Enantiomeric Excess (% e.e.) = $[(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$

Protocol 2: Safe Handling and Storage

Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based on established safety data sheets (SDS) for this compound and its analogs.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Hazard Identification:

- Causes skin and eye irritation/damage.[\[5\]](#)
- May cause respiratory irritation.[\[5\]](#)
- Incompatible with strong acids and strong oxidizing agents.[\[9\]](#)

Handling Procedure:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][9][11] Ensure safety showers and eyewash stations are accessible.[7][9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety glasses or goggles.
 - A lab coat.[9]
- Dispensing: When transferring the liquid, avoid splashes. If the material is solid, avoid creating dust.
- Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
- Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Storage:

- Store in a tightly closed container.[9][11]
- Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.[9][10][11]
- Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

(S)-1-methylpiperidin-3-ol is more than just a chemical with a defined structure; it is a versatile tool for the creation of complex, stereochemically defined molecules. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective and safe use in a research and development setting. By employing the logical workflows and validated protocols described herein, scientists can

confidently utilize this important chiral building block to advance the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]
- 2. (S)-1-methylpiperidin-3-ol | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-methylpiperidin-3-ol [stenutz.eu]
- 5. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Piperidinol, 1-methyl- [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [(S)-1-methylpiperidin-3-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2970837#s-1-methylpiperidin-3-ol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com